2-Deoxy-D-galactose

Description

Properties

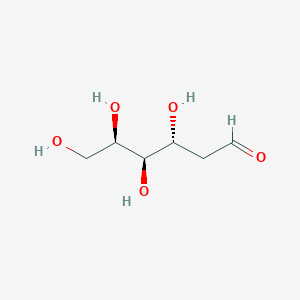

IUPAC Name |

(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075163, DTXSID30985215 | |

| Record name | D-lyxo-Hexose, 2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-89-9, 6664-99-9 | |

| Record name | 2-Deoxy-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-D-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-lyxo-Hexose, 2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-D-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXY-D-GALACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531K2IOK5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Deoxy-D-galactose: From Chemical Structure to Therapeutic Potential

This guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2-Deoxy-D-galactose (2-dGal), a molecule of significant interest in glycobiology, oncology, and virology. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this galactose analog and its potential applications.

Introduction: The Significance of a Deoxygenated Sugar

This compound is a hexose analog and a structural isomer of the more extensively studied 2-Deoxy-D-glucose (2-DG).[1][2] As its name implies, the hydroxyl group at the C-2 position of the D-galactose ring is replaced by a hydrogen atom.[3] This seemingly minor modification has profound consequences for its biological activity, transforming it from a simple monosaccharide into a potent inhibitor of several key metabolic pathways.[1][4]

Primarily, 2-dGal is recognized for its ability to interfere with glycosylation and glycolysis.[1][4][5] By acting as a competitive substrate for enzymes involved in these processes, it can disrupt the synthesis of glycoproteins and the production of cellular energy.[1][6] These inhibitory effects form the basis of its wide-ranging biological activities, which include anti-tumor, antiviral, and immunomodulatory properties.[1][5] This guide will delve into the fundamental chemical characteristics of 2-dGal, explore its mechanisms of action, and provide insights into its practical applications in research and therapeutic development.

Chemical Structure and Properties

The absence of the C-2 hydroxyl group in this compound fundamentally alters its chemical reactivity and biological recognition compared to its parent molecule, D-galactose.

Structural Elucidation

Like other monosaccharides, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. The cyclic structures, which are predominant in solution, can exist as five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these cyclic forms can further exist as one of two anomers, designated as α or β, depending on the orientation of the hydroxyl group at the anomeric carbon (C-1).

Caption: Equilibrium of this compound forms in solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₅ | [5][7][8] |

| Molecular Weight | 164.16 g/mol | [5][8] |

| CAS Number | 1949-89-9 | [5][7] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 107 - 110 °C | [5] |

| Solubility | Soluble in water | [9] |

| Optical Activity | [α]20/D +59.7° (c = 2 in H₂O) | [5] |

Biological Activity and Mechanisms of Action

The biological effects of this compound are primarily attributed to its interference with two fundamental cellular processes: fucosylation and glycolysis.

Inhibition of Fucosylation

Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that plays a role in cell adhesion, signaling, and immune responses. This compound acts as an inhibitor of fucosylation.[1] It is believed to compete with fucose for incorporation into glycan chains, leading to the formation of aberrant glycoproteins.[6] This disruption of normal glycoprotein synthesis can have significant downstream effects on cellular function.[6] Recent studies have highlighted its potential in modulating T-cell responses and in the treatment of conditions like dry eye disease and renal fibrosis by targeting specific fucosylation pathways.[5]

Caption: Mechanism of fucosylation inhibition by this compound.

Disruption of Glycolysis and Cellular Metabolism

Similar to its glucose analog, this compound can inhibit glycolysis, the central pathway for glucose metabolism and ATP production.[1][4][5] While the exact mechanisms are still under investigation, it is thought to be phosphorylated to this compound-1-phosphate, which can then interfere with downstream enzymatic reactions.[10] This disruption of energy metabolism can lead to cellular stress and, in some cases, cell death.[11] This cytotoxic effect is particularly pronounced in cancer cells, which often exhibit high rates of glycolysis (the Warburg effect).[11] The inhibition of glycolysis by 2-dGal also leads to increased oxidative stress through the disruption of thiol metabolism, which can further enhance its cytotoxic and radiosensitizing effects.[12][13]

Applications in Research and Drug Development

The unique biological activities of this compound make it a valuable tool in various research areas and a potential candidate for therapeutic development.

Cancer Research

The ability of 2-dGal to inhibit glycolysis and induce oxidative stress makes it a subject of interest in oncology.[5][11][13] By selectively targeting the metabolic vulnerabilities of cancer cells, it holds promise as an anti-tumor agent.[1][11] Research has also explored its use as a radiosensitizer, where it can enhance the efficacy of radiation therapy by depleting cellular energy reserves and increasing oxidative damage.[12][13]

Virology

The interference with glycosylation processes is also relevant in the context of viral infections. Many viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope proteins. By disrupting this process, 2-dGal has demonstrated antiviral activity.[1][5]

Immunology and Transplant Medicine

Recent studies have shown that this compound can modulate immune responses.[5] Its ability to inhibit T-cell responses by targeting terminal fucosylation suggests its potential as an immunosuppressive agent in the context of organ transplantation.[5]

Experimental Protocols

The following is a generalized protocol for studying the effects of this compound on cultured cells. The specific concentrations and incubation times will need to be optimized for the particular cell line and experimental question.

Assessment of Cytotoxicity (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of this compound.

Materials:

-

This compound (powder)

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Target cell line

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in sterile PBS or culture medium.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without 2-dGal).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

This compound is a fascinating molecule with a diverse range of biological activities stemming from its ability to interfere with fundamental cellular processes. Its role as an inhibitor of fucosylation and glycolysis provides a strong rationale for its exploration in various therapeutic areas, including oncology, virology, and immunology. As research continues to unravel the intricate details of its mechanisms of action, the potential for translating these findings into novel clinical applications will undoubtedly grow. This guide serves as a foundational resource for scientists and researchers embarking on the study of this promising galactose analog.

References

-

Wikipedia. (2023, December 27). 2-Deoxy-D-glucose. Retrieved from [Link]

- Goel, R., & Kumar, A. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology, 10(7), 834.

-

APS Texas Section. (2021, October 22). Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. Retrieved from [Link]

- Kohla, G., Schauer, R., & Schwartz, R. T. (1993). Synthesis of this compound containing gangliosides in vivo. FEBS letters, 327(1), 63-66.

- Lorenzini, C. G., Bennett, E. L., & Rosenzweig, M. R. (1997). Effect of this compound on fucose incorporation into brain glycoproteins. Neurobiology of learning and memory, 68(3), 317-325.

-

Mungli, D. R. (2021, May 9). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging [Video]. YouTube. [Link]

- Singh, V., & Sharma, V. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities.

-

Carl ROTH. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Deoxy-D-galactopyranose. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-deoxy-dextro-galactose. Retrieved from [Link]

- Lee, S. H., Park, S. H., Kim, S. Y., Lee, J. K., & Han, S. O. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs, 20(5), 299.

- Lin, X., Zhang, F., Bradbury, C. M., Kaushal, A., Li, L., Spitz, D. R., ... & Gius, D. (2003). 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism. Cancer research, 63(12), 3413-3417.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Platt, T. (1984). Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes. Molecular and Cellular Biology, 4(5), 994-996.

- McKay, M. J., & Nguyen, H. M. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical reviews, 118(17), 8049-8088.

- Coleman, M. C., Asbury, C. R., Daniels, D., Du, J., Aykin-Burns, N., Smith, B. J., ... & Cullen, J. J. (2008). 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. Free Radical Biology and Medicine, 44(3), 322-331.

Sources

- 1. This compound - ZELLX® [zellx.de]

- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 3. 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Deoxy- D -galactose 98 1949-89-9 [sigmaaldrich.com]

- 6. portlandpress.com [portlandpress.com]

- 7. This compound, 1 g, CAS No. 1949-89-9 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 8. This compound | C6H12O5 | CID 102191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-deoxy-dextro-galactose, 1949-89-9 [thegoodscentscompany.com]

- 10. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Synthesis, and Application of 2-Deoxy-D-galactose

The following technical guide details the discovery, chemical synthesis, and application of 2-Deoxy-D-galactose (2-dGal) .

Executive Summary

This compound (2-dGal) (Synonym: 2-deoxy-D-lyxo-hexose) is a structural analog of D-galactose lacking the hydroxyl group at the C-2 position. Unlike its glucose counterpart (2-Deoxy-D-glucose or 2-DG), which is primarily a glycolysis inhibitor, 2-dGal functions as a potent modulator of protein glycosylation and fucosylation .[1]

This guide provides a rigorous analysis of 2-dGal, moving from its historical isolation to modern synthetic protocols. It is designed for researchers requiring high-purity synthesis methods and a mechanistic understanding of its utility in metabolic oligosaccharide engineering (MOE) and therapeutic development.

Historical Context & Discovery

The discovery of 2-deoxy sugars paralleled the "Glycal Era" of carbohydrate chemistry in the early 20th century. While 2-deoxy-D-glucose was the primary focus due to its glycolytic impact, this compound was isolated and synthesized to understand the stereochemical requirements of carbohydrate-processing enzymes.

-

The Glycal Breakthrough (1920s-1930s): The foundational work by Emil Fischer and Max Bergmann established the synthesis of "glycals" (1,2-unsaturated sugars). D-Galactal became the critical precursor for accessing this compound.

-

Isbell & Conformational Analysis (1940s-1950s): Horace S. Isbell (National Bureau of Standards) played a pivotal role in the synthesis of radio-labeled carbohydrate derivatives. His work on the conformational analysis of pyranoses provided the structural basis for distinguishing the biological activity of 2-dGal from 2-DG.

-

Biological Isolation: Unlike 2-DG, 2-dGal is rarely found as a free monomer in nature but has been identified as a component of specific bacterial polysaccharides and antibiotic macrolides.

Chemical Synthesis Strategies

The synthesis of 2-dGal presents a stereochemical challenge: retaining the axial C-4 hydroxyl (galacto-configuration) while removing the C-2 oxygen.

Strategy A: The Glycal Assembly (Standard Protocol)

This is the most scalable route, utilizing 3,4,6-tri-O-acetyl-D-galactal as the starting material. The double bond allows for electrophilic functionalization at C-2 followed by reduction.

Strategy B: Radical Deoxygenation (Barton-McCombie)

Used when starting from D-galactose. This method selectively removes the C-2 hydroxyl via a xanthate intermediate. It is highly stereoselective but requires toxic tin reagents, making it less suitable for GMP production but excellent for research-grade derivatives.

Strategy C: Biosynthetic/Enzymatic

While less common for bulk synthesis, enzymatic routes utilizing promiscuous 2-deoxy-D-ribose-5-phosphate aldolase (DERA) analogs have been explored to condense acetaldehyde with glyceraldehyde derivatives, though yields remain lower than chemical routes.

Experimental Protocol: Synthesis from D-Galactal

Objective: Synthesis of this compound via Iodofunctionalization. Rationale: This method (The "Iodohydrin Route") is preferred over direct hydration because it prevents the formation of Ferrier rearrangement byproducts (2,3-unsaturated sugars).

Reagents Required[2][3][4][5][6]

-

Substrate: 3,4,6-Tri-O-acetyl-D-galactal

-

Electrophile: N-Iodosuccinimide (NIS)[2]

-

Solvent: Dichloromethane (DCM) / Acetic Acid (AcOH)

-

Reductant: Tributyltin hydride (Bu₃SnH) or H₂/Pd-C

-

Deprotection: Sodium Methoxide (NaOMe) in Methanol

Step-by-Step Workflow

Step 1: Electrophilic Addition (Iodohydrin Formation)

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous DCM (0.2 M).

-

Add Acetic Acid (2.0 eq) to the solution.

-

Cool to 0°C and add N-Iodosuccinimide (NIS) (1.2 eq) in portions.

-

Stir in the dark for 1 hour. Mechanism: The iodonium ion forms at the less hindered face; acetate attacks C-1.

-

Quench: Add saturated aqueous Na₂S₂O₃ to remove excess iodine.

-

Isolate: Extract with DCM, dry over MgSO₄, and concentrate.

-

Intermediate:1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α/β-D-galactopyranose .

-

Step 2: Radical Reduction (Deiodination)

-

Dissolve the iodo-intermediate in dry Toluene or Benzene (degassed).

-

Add Bu₃SnH (1.5 eq) and a catalytic amount of AIBN (Azobisisobutyronitrile).

-

Heat to reflux (80°C) for 2-4 hours under Argon.

-

Purification: Evaporate solvent. Remove tin residues via partitioning with acetonitrile/hexane or using KF/silica gel.

-

Product:1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose .

-

Step 3: Global Deprotection (Zemplén)

-

Dissolve the tetra-acetate in dry Methanol.

-

Add catalytic NaOMe (pH ~9-10). Stir at Room Temperature for 1 hour.

-

Neutralize with acidic resin (e.g., Amberlite IR-120 H+).

-

Filter and concentrate. Lyophilize to obtain This compound as a white powder.

Yield Data Summary

| Step | Reaction Type | Typical Yield | Key Impurity |

| 1 | Electrophilic Addition | 45-60% | 2-iodo-talose isomer (C-2 epimer) |

| 2 | Radical Reduction | 85-95% | Organotin residues |

| 3 | Deacetylation | >98% | Residual salts |

| Total | Overall Process | ~35-50% | N/A |

Visualization of Synthesis Logic

Caption: Step-wise chemical synthesis of this compound from D-Galactal via the Iodohydrin route.

Applications in Drug Development & Research

Metabolic Interference & Fucosylation

2-dGal acts as a "decoy" substrate. In the Leloir pathway , it competes with Galactose.

-

Mechanism: It is phosphorylated by galactokinase (GALK) to 2-deoxy-Gal-1-P and subsequently converted to UDP-2-deoxy-Gal .

-

Inhibition: UDP-2-deoxy-Gal competes with UDP-Gal for galactosyltransferases. Crucially, the incorporation of 2-dGal into glycan chains often terminates or alters the chain structure, preventing downstream modifications such as fucosylation .

-

Therapeutic Relevance: This inhibition is being explored to modulate T-cell responses in transplant rejection (by altering surface antigens) and to treat corneal diseases like Dry Eye Disease by reducing aberrant mucin fucosylation.

Metabolic Labeling

While Azido-galactose (GalNAz) is used for "Click" chemistry, 2-dGal is used to study metabolic flux . It can be traced using mass spectrometry to map the turnover of galactose-containing glycoconjugates (gangliosides GM3, GD3) in neural tissue.

Pathway Visualization

Caption: Metabolic competition between Galactose and this compound in the Leloir Pathway.

References

-

Büchsel, R., et al. (1980). "this compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma." European Journal of Biochemistry. Link

-

Mao, Y., et al. (2023). "2-D-gal Targets Terminal Fucosylation to Inhibit T-cell Response in a Mouse Skin Transplant Model." Transplantation. Link

-

Shafer, C. M., & Molinski, T. F. (1998). "Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ('2-deoxy-D-fucose') from D-galactose." Carbohydrate Research. Link

-

Isbell, H. S. (1995). "Advances in Carbohydrate Chemistry and Biochemistry: Horace S. Isbell."[3] Academic Press. Link

-

Durham, T. B., & Roush, W. R. (2003). "Stereoselective Synthesis of 2-Deoxy-β-Galactosides via 2-Deoxy-2-Bromo- and 2-Deoxy-2-Iodo-Galactopyranosyl Donors." Organic Letters. Link

-

ZellX. "this compound Product Data and Biological Activity." ZellX Biochemicals. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improved synthesis of UDP-2-(2-ketopropyl)galactose and a first synthesis of UDP-2-(2-ketopropyl)glucose for the site-specific linking of biomolecules via modified glycan residues using glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Antiviral and Hepatotoxic Effects of 2-Deoxy-D-galactose

Executive Summary

This technical guide analyzes the dualistic nature of 2-Deoxy-D-galactose (2-dGal) as both a specific inhibitor of viral glycoprotein synthesis and a potent hepatotoxin. Unlike its glucose analog (2-Deoxy-D-glucose or 2-DG), which acts primarily on early glycolysis and mannose incorporation, 2-dGal targets the galactose metabolic pathway (Leloir pathway).

For drug development professionals, 2-dGal serves as a critical mechanistic probe . It allows researchers to distinguish between antiviral effects caused by specific envelope glycosylation defects and those caused by non-specific metabolic toxicity (UTP depletion). This guide details the biochemical mechanisms, provides a self-validating experimental protocol for differentiating these effects, and visualizes the lethal "phosphate trapping" pathway responsible for liver injury.

Chemical Identity & Metabolic Entry

This compound is a structural analog of D-galactose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This subtle modification allows the molecule to enter the cell via GLUT transporters and be phosphorylated by galactokinase (GALK) , but it drastically alters its subsequent processing.

Key Chemical Properties

| Property | Specification | Relevance |

| CAS Number | 1949-68-4 | Standard identifier for reagent procurement. |

| Molecular Weight | 164.16 g/mol | Essential for molarity calculations in cell culture. |

| Solubility | Water (50 mg/mL) | Highly soluble; suitable for aqueous media. |

| Primary Target | N-linked Glycosylation | Competes with Galactose for incorporation into glycans. |

Mechanism of Action: The Dual Pathways

Antiviral Mechanism: Glycosylation Interference

Many enveloped viruses (e.g., Herpes Simplex Virus, Hepatitis B Virus, Influenza) rely on host machinery to glycosylate their surface proteins. These glycans are essential for protein folding, stability, and evasion of the host immune system.

-

Incorporation: 2-dGal competes with galactose for transport and activation into UDP-2-deoxy-galactose .

-

Chain Termination/distortion: Viral glycosyltransferases attempt to transfer 2-dGal onto the growing oligosaccharide chain of the viral envelope protein.

-

Result: The modified glycan often prevents correct tertiary structure formation or blocks the addition of terminal sialic acids. This renders the virus non-infectious (reduced fusogenicity) or targets the misfolded protein for degradation in the ER.

Hepatotoxic Mechanism: The "Keppler" Trap

The hepatotoxicity of 2-dGal mimics the pathology of Hereditary Galactosemia or Hereditary Fructose Intolerance . It is not the 2-dGal itself that is toxic, but its phosphorylated metabolite.

-

Phosphorylation: Galactokinase (GALK) rapidly converts 2-dGal to 2-deoxy-galactose-1-phosphate (2-dGal-1-P) .

-

The Blockade: The next enzyme, Galactose-1-Phosphate Uridylyltransferase (GALT) , has very low affinity for 2-dGal-1-P.

-

Phosphate Trapping: 2-dGal-1-P accumulates intracellularly, effectively "trapping" the cell's inorganic phosphate (Pi) pool.

-

UTP Depletion: The synthesis of UTP requires Pi. As Pi is sequestered, and as uridyl groups are diverted to try to process the analog, cellular UTP levels crash (often <10% of normal within 30 minutes).

-

Lethality: Without UTP, the cell cannot synthesize RNA (transcription arrest) or UDP-sugars (glycosylation arrest), leading to rapid hepatocyte necrosis.

Visualization of the Pathways

The following diagram illustrates the divergence between the antiviral glycosylation pathway and the hepatotoxic trapping pathway.

Figure 1: Divergent metabolic fates of this compound.[1] The red pathway indicates the rapid accumulation of phosphorylated intermediates leading to UTP depletion and liver toxicity. The yellow/green pathway represents the antiviral interference with glycoprotein synthesis.

Experimental Protocol: The "Rescue" Assay

To validate 2-dGal as an antiviral agent, one must prove that viral inhibition is due to glycosylation defects and not simply because the host cell is dying from UTP depletion .

Objective: Determine the specific antiviral window of 2-dGal using Uridine rescue.

Reagents Required[2][3][4][5][6]

-

This compound (2-dGal): Prepare 100 mM stock in PBS.

-

Uridine: Prepare 100 mM stock in PBS (The Rescue Agent).

-

Cell Line: HepG2 (liver model) or Vero (viral model).

-

Virus: e.g., HSV-1 or HBV model.

-

Assay Kits: Plaque Formation Assay (viral titer) and HPLC or enzymatic UTP assay.

Step-by-Step Workflow

Phase 1: Treatment Setup

-

Seed cells in 6-well plates and infect with virus at MOI 0.1 for 1 hour.

-

Remove inoculum and wash with PBS.

-

Apply treatment media in four experimental arms:

-

Control: Standard Media.

-

Test: Media + 10 mM 2-dGal.

-

Rescue: Media + 10 mM 2-dGal + 20 mM Uridine .

-

Toxicity Control: Media + 10 mM 2-dGal (No Virus).

-

Phase 2: Incubation & Harvest

-

Incubate for 24–48 hours (depending on viral cycle).

-

Harvest A (Supernatant): Collect for viral titer (Plaque Assay/qPCR).

-

Harvest B (Cell Lysate): Immediately quench with ice-cold Perchloric Acid (0.4 M) for nucleotide extraction.

Phase 3: Data Analysis & Interpretation[2][3]

-

Measure UTP: Neutralize acid extracts and measure intracellular UTP levels via HPLC (anion exchange) or enzymatic assay.

-

Measure Virus: Quantify infectious particles.

Interpretation Logic Table

| Outcome Observed | UTP Levels | Viral Titer | Conclusion |

| 2-dGal Alone | Low (<20%) | Low | Ambiguous. Virus may be inhibited by cell toxicity. |

| 2-dGal + Uridine | Normal | Low | Validated Antiviral. Specific glycosylation interference confirmed. |

| 2-dGal + Uridine | Normal | Normal | Metabolic Toxicity. The antiviral effect was an artifact of cell death. |

Quantitative Data Summary

The following data points are synthesized from key literature (Keppler et al.) to establish boundary conditions for experiments.

Table 1: Hepatotoxicity Thresholds (Rat Liver Model)

| Parameter | Value | Notes |

| Toxic Dose (In Vivo) | > 1 mmol/kg | Rapid onset of liver injury. |

| Time to UTP Depletion | 15 - 30 minutes | UTP drops to ~10% of baseline. |

| Phosphate Trapping | 4-5 µmol/g liver | Accumulation of 2-dGal-1-P. |

| Reversibility | High | Uridine (2-4 mmol/kg) restores UTP within 1 hour. |

Table 2: In Vitro Antiviral Concentrations

| Virus | Effective Conc.[4] (EC50) | Mechanism |

| HSV-1 | 2 - 10 mM | Inhibition of envelope fusion; reduced plaque size. |

| Influenza | 5 - 15 mM | Hemagglutinin glycosylation defect. |

| Hepatitis B | 1 - 5 mM | Surface antigen (HBsAg) secretion block. |

Risk/Benefit Analysis for Drug Development

Therapeutic Potential: this compound is unlikely to be a standalone clinical antiviral due to its narrow therapeutic index and high hepatotoxicity risk. Its primary value is in research :

-

Glycobiology: Probing the specific role of galactose residues in viral entry.

-

Oncology: "Metabolic trapping" is being explored to target galactose-metabolizing tumors (hepatocellular carcinoma) which overexpress GALK but have low GALT activity.

Safety Warning: In vivo administration requires careful monitoring of liver enzymes (ALT/AST) and coagulation factors. The "Uridine Rescue" strategy is essential for any in vivo efficacy study to prevent fulminant hepatic failure.

References

-

Keppler, D., et al. (1970). Induced UTP Deficiency in Hepatoma Cells. European Journal of Biochemistry.

-

[Link]

-

-

Keppler, D. O., & Hübner, G. (1973).[5] Liver injury induced by this compound.[5][6] Experimental and Molecular Pathology.[2][5][6]

-

[Link]

-

-

Blough, H. A., et al. (1986). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose.[1][7] (Contextual reference for fluorinated analogs).

-

[Link] (Note: Link directs to related 2-DG antiviral review which discusses glycosylation inhibition mechanisms).

-

-

Wang, X., et al. (2014).[8] 2-Deoxy-D-glucose inhibits porcine epidemic diarrhea virus replication in vitro.[2] (Comparative mechanism for glycosylation inhibitors).[2]

-

[Link]

-

-

Platt, T. (1984). Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes.[9] Molecular and Cellular Biology.[2]

-

[Link]

-

Sources

- 1. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-glucose inhibits lymphocytic choriomeningitis virus propagation by targeting glycoprotein N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver injury induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liver injury induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Metabolic and Pharmacological Interplay of 2-Deoxy-D-galactose and D-galactose

Executive Summary

This technical guide delineates the critical relationship between D-galactose (a ubiquitous nutrient) and its structural analog, 2-Deoxy-D-galactose (2dGal). While D-galactose serves as a fundamental energy source and glycosylation building block via the Leloir pathway, 2dGal acts as a potent metabolic probe and counter-selectable marker.

For researchers and drug developers, understanding this relationship is pivotal. 2dGal is not merely an inert analog; it is a "suicide substrate" that hijacks the initial steps of galactose metabolism to induce specific toxicities—namely phosphate trapping and glycolysis inhibition. This distinct mechanism underpins its utility in selecting for galactokinase (GALK) deficient mutants and investigating glycosylation flux in oncological models.

Part 1: Structural & Chemical Basis

The functional divergence between these two molecules stems from a single atomic substitution at the Carbon-2 (C2) position.

Molecular Comparison[1]

-

D-Galactose (Gal): A C-4 epimer of glucose.[1] The hydroxyl (-OH) group at C2 is essential for subsequent recognition by downstream enzymes in the Leloir pathway, specifically for the stability of the UDP-sugar intermediate.

-

This compound (2dGal): The C2 hydroxyl is replaced by a hydrogen atom. This modification allows the molecule to be recognized by the initial transport and phosphorylation machinery but prevents correct processing by downstream uridylyltransferases.

Visualization of Structural Divergence

The following diagram illustrates the parallel yet divergent fates of these molecules based on their C2 structure.

Figure 1: Structural entry points. Both molecules compete for entry, but their intracellular fates diverge sharply.

Part 2: The Metabolic Fork (Leloir Pathway Interference)

The core of the 2dGal/Gal relationship lies in the Leloir Pathway . 2dGal acts as a competitive inhibitor and a substrate simultaneously, leading to a "dead-end" metabolite.

The Mechanism of Trapping

-

Entry & Phosphorylation: 2dGal enters the cell via hexose transporters (e.g., Gal2 in yeast, GLUTs in mammals) and is phosphorylated by Galactokinase (GALK) .

-

Reaction: 2dGal + ATP → 2-Deoxy-galactose-1-phosphate (2dGal-1-P) + ADP.

-

-

The Blockade: The accumulated 2dGal-1-P is a poor substrate for Galactose-1-phosphate Uridylyltransferase (GALT) . Unlike Gal-1-P, which is efficiently converted to UDP-Gal, 2dGal-1-P accumulates intracellularly.

-

The Toxicity (Phosphate Trap): The rapid phosphorylation consumes ATP and traps inorganic phosphate (Pi) in a non-metabolizable ester (2dGal-1-P). This mimics the pathology of Type I Galactosemia (GALT deficiency).

Pathway Visualization

This diagram details the enzymatic steps where 2dGal exerts its inhibitory pressure.[2]

Figure 2: The Leloir Trap. 2dGal is phosphorylated by GALK but fails to proceed through GALT, leading to toxic accumulation of 2-Deoxy-Gal-1-P.

Part 3: Mechanisms of Action & Toxicity

For drug development and metabolic engineering, understanding why 2dGal is toxic is crucial. The toxicity is not intrinsic to the molecule itself but to its phosphorylated intermediate.

ATP Depletion & Phosphate Trapping

Similar to 2-deoxyglucose, 2dGal acts as a phosphate sink. Cells expend ATP to phosphorylate it, but because the product cannot be metabolized to regenerate ATP (via glycolysis), the cellular energy charge (ATP/ADP ratio) plummets.

Glycolysis Inhibition

Accumulated 2dGal-1-P acts as an inhibitor of upstream glycolytic enzymes:

-

Hexokinase (HK): Competitive inhibition prevents glucose phosphorylation.[2]

-

Phosphofructokinase (PFK): Allosteric interference slows glycolytic flux.

-

Outcome: In yeast and mammalian cells, this leads to growth arrest and apoptosis, particularly in cells relying heavily on the Leloir pathway.

Glycan Chain Termination

In mammalian systems, trace amounts of 2dGal may be converted to UDP-2dGal. If incorporated into glycoproteins or glycolipids (e.g., gangliosides GM3/GD3), the missing C2-hydroxyl prevents further branching or elongation, effectively acting as a glycan chain terminator .

Part 4: Applications in Research & Drug Development

The "Counter-Selection" System (Genetics)

This is the most authoritative application of the 2dGal/Gal relationship.

-

Principle: Wild-type cells (GALK+) convert 2dGal to the toxic 2dGal-1-P and die. Mutant cells (GALK-) cannot phosphorylate 2dGal; they ignore it and survive.

-

Utility: Used extensively in S. cerevisiae, Candida, and Mycobacteria to select for gene replacement events where the GALK gene is deleted.

Metabolic Labeling & Inhibition (Oncology)

-

Fucosylation Targeting: Recent studies indicate 2dGal can interfere with terminal fucosylation, modulating T-cell responses in transplant models.[3]

-

Ganglioside Modulation: 2dGal is incorporated into liver gangliosides (replacing Gal), altering cell signaling pathways dependent on lipid rafts.

Part 5: Experimental Protocols

Protocol A: Negative Selection of GALK Mutants (Yeast)

Objective: To isolate gal1 (galactokinase) null mutants using 2dGal toxicity.

Materials:

-

Basal Medium: Yeast Nitrogen Base (YNB) without amino acids.

-

Carbon Source: 2% Glycerol (non-fermentable) or 2% Raffinose. Note: Do not use Glucose, as it represses the GAL promoter.

-

Selection Agent: this compound (0.02% - 0.1% w/v).

-

Inducer: D-Galactose (0.1% - trace amount) to induce GAL regulon expression.

Workflow:

-

Induction: Grow yeast strains in media containing 2% Glycerol + 0.1% Galactose for 4–6 hours. This induces the expression of the Gal transporter (Gal2) and Galactokinase (Gal1).

-

Plating: Plate cells onto YNB agar containing:

-

2% Glycerol (energy source).

-

0.2% this compound (toxic agent).

-

Auxotrophic supplements as required.

-

-

Incubation: Incubate at 30°C for 3–5 days.

-

Result Interpretation:

-

No Growth: Strain has active GALK (accumulates toxic 2dGal-1-P).

-

Colony Formation: Strain is a gal1 mutant (cannot phosphorylate 2dGal, thus immune).

-

Protocol B: Mammalian Cell Toxicity/Competition Assay

Objective: To determine the IC50 of 2dGal and its competition with D-Galactose.

-

Seeding: Seed CHO or HeLa cells in 96-well plates (5,000 cells/well).

-

Treatment:

-

Control: DMEM + 10% FBS.

-

Experimental: DMEM w/o Glucose (supplemented with Pyruvate) + varying concentrations of 2dGal (0.1 mM – 10 mM).

-

Competition: Add fixed 2dGal (e.g., 5 mM) + titrate D-Galactose (1 mM – 50 mM).

-

-

Readout: Measure cell viability via ATP-based assay (e.g., CellTiter-Glo) at 24h and 48h.

-

Analysis: Plot viability vs. [Galactose]. Rescue of viability by D-Galactose confirms competitive transport/phosphorylation mechanism.

Visualization of Selection Logic

Figure 3: Genetic Selection Logic. Only cells lacking Galactokinase activity survive exposure to this compound.

References

-

Leloir P

- Source: The Medical Biochemistry Page. "Galactose Metabolism."

-

URL:[Link]

-

Toxicity of 2-Deoxygalactose in Saccharomyces cerevisiae

- Source: National Institutes of Health (PubMed Central). "Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes."

-

URL:[Link]

-

Inhibition of Glycolysis by 2-Deoxygalactose

- Source: PubMed (Yeast). "Inhibition of glycolysis by 2-deoxygalactose in Saccharomyces cerevisiae."

-

URL:[Link]

-

This compound in Ganglioside Synthesis

-

Counter-selectable Markers in Mycobacteria

- Source: National Institutes of Health.

-

URL:[Link]

Sources

- 1. What is the difference between D-galactose and D-glucose_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-脱氧-D-半乳糖 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Deoxy-D-galactose in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Deoxy-D-galactose (2-DG), a versatile hexose analog, in a variety of cell culture applications. This document outlines the mechanisms of action, provides detailed, field-proven protocols, and offers insights into the experimental choices to ensure robust and reproducible results.

Introduction to this compound (2-DG)

This compound is a structural analog of D-galactose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This modification prevents its complete metabolism, leading to the accumulation of its metabolic intermediates and subsequent interference with several cellular processes. The primary applications of 2-DG in cell culture stem from its ability to inhibit N-linked glycosylation, interfere with glycolysis, and induce cellular senescence.[1] It is also utilized in studies of fucosylation and as an agent to induce hepatotoxicity in in vitro models.[1]

Section 1: Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and age-related diseases.[2][3] D-galactose and its analogs are widely used to induce a senescent phenotype in vitro.[4][5] This is often characterized by morphological changes, increased activity of senescence-associated β-galactosidase (SA-β-gal), and alterations in gene expression.[6]

Mechanism of Senescence Induction

While the precise mechanism of 2-DG-induced senescence is still under investigation, studies with the related sugar D-galactose have implicated the inactivation of the YAP-CDK6 signaling pathway.[7][8] This pathway is crucial for cell cycle progression, and its inhibition leads to the upregulation of senescence-associated genes like p16, p53, and NF-κB, and downregulation of Lamin B1, a nuclear lamina protein whose loss is a hallmark of senescence.[6][8] The induction of senescence by D-galactose has been shown to be concentration and time-dependent.[4]

Experimental Workflow: Induction and Verification of Senescence

Caption: Workflow for inducing and analyzing cellular senescence using 2-DG.

Protocol: Induction of Senescence in Glioblastoma Cells

This protocol is adapted from studies on D-galactose-induced senescence in glioblastoma cell lines (C6 and U87MG) and can be optimized for other cell types.[6]

Materials:

-

This compound (powder)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates/flasks

-

Senescence-Associated β-Galactosidase Staining Kit

Procedure:

-

Cell Seeding: Plate glioblastoma cells at a density that will allow for several days of treatment without reaching confluency. For a 6-well plate, a starting density of 1 x 10^5 cells per well is recommended.[9]

-

2-DG Preparation: Prepare a sterile stock solution of 2-DG in PBS or serum-free medium.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh complete medium containing the desired concentration of 2-DG. A concentration range of 10-50 mM is a good starting point for optimization.[4] For glioblastoma cells, a high concentration of 222 mM D-galactose has been used for 8 days to induce senescence.[4]

-

Incubation: Incubate the cells for 3-8 days, changing the medium with fresh 2-DG every 2-3 days.[4][9]

-

Observation: Monitor the cells daily for morphological changes, such as a flattened and enlarged appearance.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used method to detect senescent cells.[4]

Procedure:

-

Wash: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with a fixative solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS) for 5-15 minutes at room temperature.[4][10]

-

Wash: Wash the cells three times with PBS.

-

Staining: Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to the cells.

-

Incubation: Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells.[10]

-

Analysis: Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

| Cell Line | 2-DG Concentration | Treatment Duration | Expected Outcome | Reference |

| Glioblastoma (C6, U87MG) | 222 mM (D-galactose) | 8 days | Increased SA-β-gal activity, altered morphology | [4][6] |

| Human Dental Pulp Cells | 10 g/L (~55 mM) | Not specified | Reduced cell proliferation | [8] |

| Astrocytic CRT cells | 40-60 g/L (~222-333 mM) | 72 hours | Decreased viability, increased SA-β-gal activity | [3] |

Section 2: Inhibition of N-linked Glycosylation

N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function. 2-DG can effectively inhibit this process, making it a valuable tool for studying the role of glycosylation in various biological systems.[11]

Mechanism of N-linked Glycosylation Inhibition

2-DG is taken up by cells and phosphorylated to this compound-1-phosphate. This analog can then be converted to UDP-2-deoxy-D-galactose. These deoxy-sugar nucleotides act as fraudulent substrates for glycosyltransferases, leading to the termination of oligosaccharide chain elongation on dolichol phosphate in the endoplasmic reticulum.[12] This disrupts the formation of the lipid-linked oligosaccharide precursor required for N-glycosylation.

Signaling Pathway: Inhibition of N-linked Glycosylation

Caption: Mechanism of 2-DG-mediated inhibition of N-linked glycosylation.

Protocol: Inhibition of N-glycosylation in Hepatocytes

This protocol is based on studies in primary rat hepatocytes and can be adapted for other cell types.[11]

Materials:

-

This compound (powder)

-

Complete cell culture medium

-

PBS

-

Reagents for Western blotting or flow cytometry

-

Antibodies against a glycoprotein of interest

Procedure:

-

Cell Culture: Culture hepatocytes or other target cells to the desired confluency.

-

2-DG Treatment: Treat the cells with 2-DG at a concentration range of 1-4 mM for a duration of 4-24 hours.[13] Complete inhibition of N-glycosylation in primary rat hepatocytes has been observed at concentrations of 1 mM and above.[6][11]

-

Cell Lysis and Protein Extraction: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to a glycoprotein of interest. A shift in the molecular weight of the glycoprotein to a lower size indicates inhibition of glycosylation.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain them with a fluorescently labeled antibody or lectin that recognizes a specific glycan on a cell surface glycoprotein.

-

Analyze the cells by flow cytometry. A decrease in the fluorescent signal indicates reduced surface expression or altered glycosylation of the target protein.

-

| Cell Line | 2-DG Concentration | Treatment Duration | Method of Analysis | Expected Outcome | Reference |

| Primary Rat Hepatocytes | 1-4 mM | Not specified | Not specified | Complete inhibition of N-glycosylation of α1-antitrypsin and α1-acid glycoprotein | [11][13] |

| Human Monocytes | 1-4 mM | Not specified | Not specified | Blocked N-glycosylation of α1-antitrypsin and IL-6 | [13] |

Section 3: In Vitro Model of Hepatotoxicity

2-DG can be used to establish in vitro models of hepatotoxicity, which are valuable for screening the potential liver toxicity of new drug candidates.[1] The human hepatoma cell line HepG2 is a commonly used model for these studies.[6]

Mechanism of 2-DG Induced Hepatotoxicity

The hepatotoxic effects of 2-DG are primarily attributed to its ability to trap intracellular phosphate in the form of this compound-1-phosphate.[14] This leads to a depletion of inorganic phosphate and ATP, which can disrupt cellular energy metabolism and induce cell stress and death.

Protocol: Establishing a Hepatotoxicity Model in HepG2 Cells

Materials:

-

This compound (powder)

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Reagents for cytotoxicity assays (e.g., MTT, LDH release assay)

Procedure:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

-

2-DG Treatment: Treat the cells with a range of 2-DG concentrations (e.g., 1-20 mM) for 24-72 hours.

-

Assessment of Cytotoxicity:

-

MTT Assay: Measure cell viability by adding MTT reagent to the wells, incubating, and then solubilizing the formazan crystals. Read the absorbance at the appropriate wavelength.

-

LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

-

-

Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to untreated control cells.

| Parameter | Recommended Range |

| Cell Line | HepG2 |

| Seeding Density (96-well plate) | 1 x 10^4 cells/well |

| 2-DG Concentration | 1 - 20 mM |

| Treatment Duration | 24 - 72 hours |

| Readout | Cell Viability (MTT), Cytotoxicity (LDH) |

Section 4: General Laboratory Procedures

Preparation and Storage of 2-DG Stock Solution

-

Preparation: To prepare a 1 M stock solution of this compound (MW: 164.16 g/mol ), dissolve 1.64 g of 2-DG powder in 10 mL of sterile PBS or serum-free medium.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

-

Storage: Aliquot the stock solution into sterile tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Safety and Handling

This compound should be handled with standard laboratory precautions. Wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[12] For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Troubleshooting

| Issue | Possible Cause | Solution |

| Low efficiency of senescence induction | 2-DG concentration is too low or treatment duration is too short. | Optimize the 2-DG concentration and increase the treatment duration. |

| Cell type is resistant to 2-DG-induced senescence. | Try a different senescence-inducing agent or a different cell line. | |

| High cell death | 2-DG concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |

| Inconsistent SA-β-gal staining | pH of the staining solution is incorrect. | Ensure the pH of the staining solution is exactly 6.0. |

| Fixation time is too long or too short. | Optimize the fixation time (typically 5-15 minutes). | |

| No shift in glycoprotein molecular weight | Inhibition of glycosylation is incomplete. | Increase the 2-DG concentration or treatment duration. |

| The antibody is not specific to a glycosylated epitope. | Use an antibody that recognizes the protein backbone. |

References

-

Campisi Lab. (n.d.). Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute. Retrieved from [Link]

-

Gao, C., et al. (2020). D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway. Aging, 12(19), 19337–19353. [Link]

- Collado, M., Blasco, M. A., & Serrano, M. (2007). Cellular senescence in cancer and aging. Cell, 130(2), 223–233.

- Gasek, N. S., Kuchel, G. A., & Kirkland, J. L. (2021). D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence. Aging Cell, 20(4), e13339.

-

Gao, C., et al. (2020). D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway. Aging, 12(19), 19337–19353. [Link]

- Keppler, D., & Decker, K. (1969). Studies on the mechanism of galactose hepatitis: accumulation of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase. European Journal of Biochemistry, 10(2), 219–225.

-

Creative Diagnostics. (n.d.). Flow Cytometry Protocol: Cell Surface Marker Staining. Retrieved from [Link]

- Okuda, T., et al. (2016). Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment.

-

Gao, C., et al. (2020). D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway. Aging, 12(19), 19337–19353. [Link]

- Protective Effect of Curcumin on D-Galactose-Induced Senescence and Oxidative Stress in LLC-PK1 and HK-2 Cells. (2024). Antioxidants, 13(4), 431.

-

Creative Biolabs. (n.d.). Flow Cytometry for Cell Surface Glycosylation Analysis. Retrieved from [Link]

- Effects of D-galactose Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study. (2022). Journal of Endodontics, 48(11), 1415–1423.

- Loch, N., et al. (1992). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. European Journal of Biochemistry, 205(3), 889–895.

- Marini, M., et al. (2009). Assessment of Mitochondrial Toxicity in HepG2 Cells Cultured in High-Glucose- or Galactose-Containing Media. Toxicological Sciences, 110(1), 158–167.

- An, Y., et al. (2022). An Integrated Proteomic and Glycoproteomic Investigation Reveals Alterations in the N-Glycoproteomic Network Induced by 2-Deoxy-D-Glucose in Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(15), 8251.

- Gòdia, M., et al. (2014). Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes. PLoS ONE, 9(1), e85820.

- Schupp, N., et al. (2020). A Novel Protocol for Detection of Senescence and Calcification Markers by Fluorescence Microscopy. International Journal of Molecular Sciences, 21(10), 3533.

- Hsiao, C.-J., et al. (2017). Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry. Analytical Chemistry, 89(14), 7623–7630.

- In Vitro Investigation of Therapy-Induced Senescence and Senescence Escape in Breast Cancer Cells Using Novel Flow Cytometry-Based Methods. (2022). International Journal of Molecular Sciences, 23(19), 11847.

- Skolik, R. A., et al. (2021). Global changes to HepG2 cell metabolism in response to galactose treatment. American Journal of Physiology-Cell Physiology, 320(5), C778–C793.

- Debacq-Chainiaux, F., Erusalimsky, J. D., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo.

- van de Bovenkamp, F. S., et al. (2024). Multivariate quantitative analysis of glycan impact on IgG1 effector functions. mAbs, 16(1), 2309795.

- Loch, N., et al. (1991).

-

Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

Sources

- 1. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of D-galactose Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Investigation of Therapy-Induced Senescence and Senescence Escape in Breast Cancer Cells Using Novel Flow Cytometry-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.gsi.de [repository.gsi.de]

- 11. T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Targeting Terminal Fucosylation in Cancer with 2-Deoxy-D-galactose

[1]

Abstract

Aberrant fucosylation is a hallmark of cancer progression, driving metastasis, immune evasion, and drug resistance. While broad-spectrum glycosylation inhibitors exist, 2-Deoxy-D-galactose (2-D-gal) offers a unique, mechanism-based approach to specifically target terminal

Mechanistic Rationale: The "Chemical Knockout"

To use 2-D-gal effectively, one must understand that it is not a direct enzyme inhibitor (like 2-fluorofucose) but a substrate competitor and chain terminator .[1]

The Mechanism of Inhibition

Terminal fucosylation, mediated by Fucosyltransferases 1 and 2 (FUT1/2), typically involves the transfer of a fucose residue from GDP-Fucose to the C-2 hydroxyl group of a terminal Galactose residue on a glycan chain.

-

Metabolic Incorporation: 2-D-gal enters the cell and is converted to UDP-2-deoxy-Galactose by the galactose salvage pathway enzymes (Galactokinase and Galactose-1-phosphate uridylyltransferase).[1]

-

Competition: UDP-2-deoxy-Gal competes with endogenous UDP-Galactose for incorporation into nascent glycoproteins in the Golgi.[1]

-

The Blockade: Once 2-deoxy-Gal is incorporated into the glycan chain, it lacks the essential hydroxyl group at the C-2 position .[1]

-

Consequence: FUT1 and FUT2 enzymes require this C-2 hydroxyl group as the acceptor site. Without it, the glycosidic bond cannot be formed. This results in the specific loss of terminal

(1,2)-fucose residues, effectively "capping" the glycan and preventing the formation of H-antigen, Lewis Y, and Lewis b epitopes.

Pathway Visualization

The following diagram illustrates how 2-D-gal acts as a "dead-end" acceptor for fucosyltransferases.

Caption: Mechanism of Action. This compound acts as a competitive inhibitor, incorporating into glycans but preventing subsequent alpha-1,2-fucosylation due to the missing C-2 hydroxyl group.[1]

Experimental Protocol: In Vitro Inhibition

Reagents & Preparation[2]

-

Solvent: Dissolve in sterile PBS or cell culture media (water soluble). Prepare a fresh 100 mM stock solution . Filter sterilize (0.22 µm).

-

Storage: Store stock at -20°C. Avoid repeated freeze-thaw cycles.

Dosing & Treatment Strategy

Unlike 2-Deoxy-D-glucose (2-DG), which is toxic due to glycolysis inhibition, 2-D-gal is generally less cytotoxic but requires millimolar concentrations to effectively outcompete endogenous galactose.[1]

| Parameter | Recommendation | Notes |

| Concentration Range | 1 mM – 10 mM | Perform a titration (1, 5, 10 mM). 4-10 mM is typically required for significant glycan modification.[1] |

| Treatment Duration | 24 – 48 Hours | Glycosylation turnover is slow. Shorter times may not reflect changes in surface epitopes. |

| Media Conditions | Low Glucose/Galactose | Efficacy is higher in media with physiological glucose (5 mM) rather than high glucose (25 mM).[1] Avoid adding exogenous Galactose. |

| Control | Rescue Experiment | Add 10 mM D-Galactose to the 2-D-gal treatment group. This should reverse the inhibition, proving specificity. |

Step-by-Step Treatment Protocol

-

Seeding: Seed cancer cells (e.g., HCC, Breast, Lung) at 30-40% confluence.[1] Allow to adhere overnight.

-

Treatment: Aspirate media and replace with fresh media containing:

-

Vehicle Control: Media only.

-

Low Dose: 2 mM 2-D-gal.

-

High Dose: 10 mM 2-D-gal.

-

Rescue: 10 mM 2-D-gal + 10 mM D-Galactose.[1]

-

-

Incubation: Incubate for 48 hours.

-

Harvest: Collect cells for Flow Cytometry (surface glycans) or Lysis (Western Blot).

Validation Protocol: Assessing Fucosylation Loss

To confirm that 2-D-gal has worked, you must detect the specific loss of

Method A: Flow Cytometry (Surface Expression)

This is the most quantitative method to verify the loss of cell-surface fucosylation.[1]

-

Wash: Wash treated cells 2x with cold PBS containing 1% BSA.

-

Stain: Incubate cells with FITC-conjugated UEA-I (1:100 dilution) for 30 minutes on ice in the dark.

-

Alternative: Use anti-Lewis Y antibody if your cell line expresses Lewis Y.

-

-

Wash: Wash 3x with cold PBS/BSA.

-

Analyze: Acquire data on a Flow Cytometer.

-

Expected Result: A left-shift (decrease) in fluorescence intensity in the 2-D-gal treated group compared to control.[1]

Method B: Lectin Blotting (Total Glycoprotein)[1]

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

SDS-PAGE: Run 20-30 µg of protein on a 10% SDS-PAGE gel.[1]

-

Transfer: Transfer to PVDF membrane.

-

Block: Block with 3% BSA (Do NOT use non-fat milk, as milk contains glycans that will bind the lectin).

-

Probe: Incubate with Biotinylated-UEA-I (1:1000) overnight at 4°C.

-

Detect: Wash and incubate with Streptavidin-HRP (1:5000) for 1 hour. Develop with ECL.

Validation Workflow Diagram

Caption: Validation Workflow. Dual-stream analysis using Flow Cytometry and Lectin Blotting ensures robust confirmation of fucosylation inhibition.[1]

Application: Functional Functional Assays

Once inhibition is confirmed, assess the biological impact.[3][4] 2-D-gal is particularly effective in inhibiting metastatic potential rather than just proliferation.[1]

Recommended Assays

-

Transwell Invasion Assay:

-

Coat transwell inserts with Matrigel.

-

Seed 2-D-gal treated cells (maintain inhibitor in the media) in the upper chamber.[1]

-

Use FBS as a chemoattractant in the bottom chamber.

-

Hypothesis: Reduced fucosylation impairs integrin and selectin ligand function, reducing invasion.

-

-

Adhesion Assay:

-

Plate HUVEC (endothelial) cells.

-

Add 2-D-gal treated cancer cells.[1]

-

Measure adhesion.

-

Mechanism: Loss of Sialyl Lewis X/A (if terminal Gal is affected) or Lewis Y reduces binding to E-Selectin on endothelial cells.

-

Expert Tips & Troubleshooting

-

Glucose Competition: While 2-D-gal competes with Galactose, high levels of Glucose can sometimes dampen the effect if the cell prioritizes Glucose metabolism heavily.[1] Ensure your media formulation is consistent.

-

Toxicity Check: Always run an MTT or CCK-8 assay alongside your experiments.[1] If you see >20% cell death, you are observing toxicity, not specific glycosylation inhibition. Lower the dose.

-

Specificity: 2-D-gal is relatively specific for

(1,[1]2) linkages because of the C-2 modification. For core fucosylation (

References

-

Inhibition of terminal fucosyl

-

Source: European Journal of Biochemistry (Büchsel et al., 1980)[1]

- Context: The foundational study establishing 2-D-gal as an inhibitor of glycoprotein fucosylation in liver and hep

-

-

2-D-gal Targets Terminal Fucosyl

-

The Diverse Contributions of Fucose Linkages in Cancer.

-

Inhibition of protein N-glycosyl

-

Source: Biochemical Journal[5]

- Context: Compares 2-D-gal with its fluorinated analogs, providing context on potency and concentr

-

Sources

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Sigma Aldrich Fine Chemicals Biosciences this compound | 1949-89-9 | Fisher Scientific [fishersci.com]

- 3. repository.gsi.de [repository.gsi.de]

- 4. researchgate.net [researchgate.net]

- 5. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Experimental Induction of Metabolic Stress via 2-Deoxy-D-galactose

This Application Note is designed for researchers and drug development professionals seeking to utilize 2-Deoxy-D-galactose (2-D-gal) as a tool for inducing metabolic stress. Unlike its more common counterpart 2-Deoxy-D-glucose (2-DG), which targets glycolysis, 2-D-gal specifically targets the Leloir pathway , inducing toxicity via phosphate trapping and glycosylation interference .

Executive Summary

This compound is a structural analog of D-galactose lacking the hydroxyl group at the C-2 position. It acts as a potent metabolic stressor in cells expressing galactokinase (GALK) . Its primary mechanism of action is substrate trapping : it is phosphorylated to 2-deoxy-galactose-1-phosphate but cannot be efficiently processed further. This leads to the rapid depletion of intracellular inorganic phosphate (

Mechanism of Action: The "Phosphate Trap"

To use 2-D-gal effectively, one must understand the causality of its toxicity. It is not a general toxin; it is a suicide substrate dependent on specific enzymatic activity.

-

Entry: 2-D-gal enters the cell via GLUT transporters (competing with glucose/galactose).

-

The Trap: Galactokinase (GALK) phosphorylates it using ATP to form 2-deoxy-galactose-1-phosphate (2-dGal-1-P) .

-

The Block: The next enzyme, Galactose-1-Phosphate Uridylyltransferase (GALT) , cannot efficiently transfer a UMP moiety to 2-dGal-1-P.

-

Consequence:

-

Accumulation: 2-dGal-1-P accumulates to millimolar levels.

-

ATP/Pi Depletion: The phosphate used is "trapped" in a non-metabolizable intermediate, starving the cell of ATP and inorganic phosphate.

-

Glycosylation Defect: Free 2-D-gal competes with mannose/fucose for incorporation into glycans, resulting in truncated or aberrant glycoproteins.

-

Pathway Visualization (Leloir Trap)

Caption: The this compound metabolic trap. Note the accumulation of the phosphorylated intermediate (Red) which sequesters cellular phosphate.

Experimental Design Considerations

A. Cell Model Selection (Critical)

-

Requirement: Cells MUST express Galactokinase (GALK).

-

Negative Control: A GALK-deficient cell line is the gold standard negative control. 2-D-gal should be non-toxic to these cells (up to osmotic limits).

-

Positive Control: Hepatocytes (HepG2) or lens epithelial cells typically have high GALK activity and are highly sensitive.

B. Media Composition[1]

-

Glucose Competition: Glucose competes with 2-D-gal for GLUT transporters.

-

High Glucose Media (25mM): Will reduce 2-D-gal toxicity (protective).[1]

-

Low Glucose Media (5mM) or Galactose Media: Will sensitize cells to 2-D-gal.

-

-

Buffer: Avoid phosphate-free buffers for long durations unless specifically testing phosphate starvation, as 2-D-gal will accelerate death in these conditions.

Protocol 1: Induction of Metabolic Stress (Cytotoxicity)

Objective: Determine the IC50 of 2-D-gal and establish the "trapping" window.

Materials

-

Target cells (e.g., HepG2, CHO-K1).

-

This compound (High purity, >98%).

-

Assay Medium: DMEM (5 mM Glucose, 10% Dialyzed FBS). Note: Dialyzed FBS removes background galactose.

-

Cell Viability Reagent (ATP-based like CellTiter-Glo is ideal to reflect the mechanism).

Methodology

-

Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Allow adherence for 24 hours.

-

Preparation: Prepare a 1 M stock solution of 2-D-gal in PBS. Filter sterilize (0.22 µm).

-

Treatment:

-

Remove spent media.

-

Add Assay Medium containing serial dilutions of 2-D-gal: 0, 0.1, 0.5, 1, 5, 10, 20, 50 mM .

-

Control: Include a set of wells with 2-Deoxy-D-glucose (2-DG) as a comparator for glycolytic inhibition vs. phosphate trapping.

-

-

Incubation: Incubate for 24 to 48 hours . (Trapping is time-dependent).

-

Readout: Measure ATP levels (CellTiter-Glo) or metabolic reduction potential (MTT/WST-1).

-

Expert Insight: ATP assays are superior here because 2-D-gal specifically depletes the ATP pool. MTT assays may lag behind the actual metabolic crash.

-

Data Output Table (Template)

| Treatment (mM) | ATP Level (% Control) | Morphology Observations | Interpretation |

| 0 (Vehicle) | 100% | Normal, adherent | Baseline |

| 1.0 | 95% | No change | Sub-threshold |

| 5.0 | 70% | Slight rounding | Onset of stress |

| 10.0 | 40% | Detachment, vacuoles | Acute Phosphate Trap |

| 50.0 | <10% | Lysis / Necrosis | Osmotic + Metabolic death |

Protocol 2: Verifying Phosphate Trapping (Rescue Assay)

Objective: Prove that toxicity is due to phosphate depletion/trapping, not general off-target effects. This is a self-validating step.

Rationale

If the toxicity is caused by phosphate trapping (ATP depletion), supplementing the cell with an alternative energy source (Pyruvate) or excess inorganic phosphate (Pi) may not fully rescue it (because the trap is intracellular), but Uridine supplementation often rescues the specific UTP depletion seen in galactosemia models.

Methodology

-

Setup: Prepare three treatment groups in 6-well plates.

-

Group A: Control (Media only).

-

Group B: Stress (10 mM 2-D-gal).

-

Group C: Rescue (10 mM 2-D-gal + 100 µM Uridine + 5 mM Pyruvate ).

-

-

Timeline: Treat for 24 hours.

-

Analysis:

-

Western Blot: Probe for AMPK phosphorylation (p-AMPK).

-

Expectation: Group B should show high p-AMPK (energy stress). Group C should show reduced p-AMPK if rescue is successful.

-

Glycosylation Marker: Probe for LAMP-1 or ICAM-1 molecular weight shift. 2-D-gal causes "hypoglycosylation," resulting in lower MW bands.

-

Protocol 3: Glycosylation Interference Workflow

Objective: Use 2-D-gal to inhibit fucosylation or N-glycosylation for functional assays (e.g., adhesion studies).

Workflow Diagram

Caption: Workflow for assessing glycosylation defects induced by 2-D-gal.

Steps

-

Treat cells with 2-5 mM 2-D-gal for 48 hours. Note: Lower doses are preferred here to avoid massive apoptosis while still affecting glycan synthesis.

-

Lyse cells and perform SDS-PAGE.

-

Lectin Blotting: Instead of standard antibodies, use Biotinylated Lectins:

-

AAL (Aleuria Aurantia Lectin): Detects Fucose. (Expect signal loss).

-

ConA (Concanavalin A): Detects Mannose core. (Expect band shifts).

-

-

Validation: Compare against Tunicamycin (a potent N-glycosylation blocker) as a positive control.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| No Toxicity Observed | High Glucose in media | Switch to 5mM Glucose or Galactose-based media. |

| No Toxicity Observed | Lack of GALK expression | Verify GALK expression via Western Blot. The cell line may be resistant. |

| Rapid Cell Lysis (<4h) | Osmotic Shock | 2-D-gal accumulation draws water. Reduce concentration <20mM. |

| Inconsistent Results | Serum variation | Dialyze FBS. Standard FBS contains variable galactose levels. |

References

-

Mechanism of Phosphate Trapping

- Title: Consequences of recurrent phosphate trapping induced by repe

- Source: PubMed / NIH

-

URL:[Link] (Verified Source)

-

Comparative Analysis (2-DG vs 2-D-gal)

-